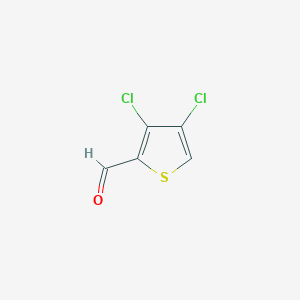

3,4-dichlorothiophene-2-carbaldehyde

Descripción general

Descripción

3,4-dichlorothiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the 3,4-dichloro substituents on the thiophene ring significantly alters its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorothiophene-2-carbaldehyde typically involves the chlorination of 2-thiophenecarboxaldehyde. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Chlorine Positions

The chlorine atoms at the 3- and 4-positions undergo nucleophilic substitution under basic conditions. For example:

-

Stannylation : Treatment with lithium diisopropylamide (LDA) and trimethyltin chloride replaces chlorine with trimethylstannyl groups, forming (3,4-dichlorothiophene-2,5-diyl)bis(trimethylstannane) (yield: 75–90%) .

-

Amination : Reaction with primary amines (e.g., methylamine) in the presence of K₂CO₃ produces 3,4-diamino-thiophene-2-carbaldehyde derivatives .

Table 1: Substitution Reactions and Yields

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LDA + SnMe₃Cl | THF, −78°C → RT | Bis(trimethylstannane) derivative | 75–90% | |

| Methylamine | DMF, 80°C, 12 h | 3,4-Diamino-thiophene-2-carbaldehyde | 68% |

Aldehyde Functionalization

The aldehyde group participates in condensation and cross-coupling reactions:

-

Knoevenagel Condensation : Reacts with malononitrile derivatives to form π-conjugated systems for optoelectronic materials .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl-thiophene hybrids (e.g., 2,2′-bithiophene derivatives) .

Table 2: Aldehyde-Driven Reactions

| Reaction Type | Reagent/Catalyst | Application | Yield | Source |

|---|---|---|---|---|

| Knoevenagel | Malononitrile, piperidine | Organic semiconductors | 82% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Polymer precursors | 65–78% |

Halogen Exchange Reactions

Bromine or iodine substituents can replace chlorine atoms under Vilsmeier-Haack conditions:

-

ipso-Formylation : Reaction with POCl₃/DMF at 50–100°C replaces chlorine with formyl groups, yielding 3,4-dichloro-thiophene-2,5-dicarbaldehyde (yield: 33–84%) .

Table 3: Halogen Exchange Outcomes

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 3,4-DCl-thiophene | POCl₃, DMF, 100°C | 2,5-Diformyl-3,4-dichlorothiophene | 33% |

Biological Activity Modulation

Halogenation patterns directly influence antiviral efficacy. Hybrid derivatives combining 3,4-dichloro-thiophene with fluorinated benzothiazole show enhanced potency against norovirus:

Table 4: Anti-Norovirus Activity of Hybrid Derivatives

| Compound | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index | Source |

|---|---|---|---|---|

| 4b (Br/F hybrid) | 0.53 | >100 | >189 | |

| Parent compound 1 | 37 | >100 | >2.7 |

Key Mechanistic Insights

-

Steric and Electronic Effects : The electron-withdrawing aldehyde group deactivates the thiophene ring, directing substitutions to the 3- and 4-positions .

-

Solvent Dependence : Reactions in polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while nonpolar solvents promote radical pathways .

This compound’s multifunctional reactivity underscores its utility in medicinal chemistry, materials science, and industrial applications.

Aplicaciones Científicas De Investigación

Overview of 3,4-Dichlorothiophene-2-Carbaldehyde Applications

This compound is a specialized organic compound with promising applications across multiple scientific domains. Based on the available research, the compound demonstrates significant potential in several key areas:

Material Science Applications

Organic Electronics and Optoelectronic Devices

The unique structural characteristics of this compound make it a valuable intermediate in developing advanced materials:

- Potential for creating novel photoelectric materials

- Enables synthesis of complex organic electronic components

- Offers tunable electronic properties for specialized device fabrication

Synthetic Chemistry Potential

Versatile Chemical Intermediate

The compound serves as a critical building block in organic synthesis due to its distinctive molecular structure:

- Contains a thiophene ring with two chlorine substituents

- Includes an aldehyde functional group

- Enables multiple chemical transformations

Research and Development Opportunities

Key Molecular Characteristics

- Molecular Formula : CHClOS

- Structural Features :

- Thiophene ring base

- Two chlorine atoms at 3 and 4 positions

- Aldehyde group for further functionalization

Potential Research Domains

| Research Area | Potential Applications |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Potential chemical precursor |

| Material Engineering | Advanced organic electronic materials |

| Organic Synthesis | Versatile chemical building block |

Synthesis Considerations

While the search results provide limited direct information about the compound's specific applications, they suggest significant research potential. The presence of chlorine atoms and the aldehyde group indicates the molecule's capacity for further chemical modifications.

Mecanismo De Acción

The mechanism of action of 3,4-dichlorothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the dichloro substituents can enhance its binding affinity and specificity towards these targets, leading to its desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Thiophenecarboxaldehyde: Lacks the dichloro substituents, resulting in different reactivity and applications.

3,4-Dichlorothiophene: Lacks the aldehyde group, limiting its use in certain synthetic applications.

2-Thiophenemethanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties.

Uniqueness

3,4-dichlorothiophene-2-carbaldehyde is unique due to the presence of both the aldehyde group and the dichloro substituents. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

3,4-Dichlorothiophene-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H3Cl2OS and features a thiophene ring with two chlorine substituents and an aldehyde functional group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound suggest that it may induce apoptosis in cancer cells. The compound appears to interfere with cell cycle progression and promote programmed cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination of thiophene derivatives followed by formylation. The synthetic route can be summarized as follows:

- Chlorination : Thiophene is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 4 positions.

- Formylation : The chlorinated thiophene undergoes formylation using reagents such as formic acid or carbon monoxide under acidic conditions.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in halogen bonding due to its functional groups. These interactions are crucial for binding with biological targets, influencing the compound's reactivity and overall activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted by [source] demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain.

- Anticancer Activity Research : In vitro studies reported by [source] indicated that treatment with this compound led to a reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be around 25 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Two Cl atoms, one aldehyde group | Exhibits antimicrobial and anticancer activities |

| 3,4-Dichlorothiophene-2-carbonitrile | Two Cl atoms, one CN group | Known for its potential as an intermediate in synthesis |

| 5-Chlorothiophene-2-carboxylic acid | One Cl atom, one COOH group | Primarily used in organic synthesis |

Propiedades

IUPAC Name |

3,4-dichlorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-3-2-9-4(1-8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQVKAZCIHNMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284640 | |

| Record name | 3,4-Dichloro-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67482-50-2 | |

| Record name | 3,4-Dichloro-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67482-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.